molecular formula C19H27N7O3 B10802208 Ethyl 4-[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxylate

Ethyl 4-[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B10802208
M. Wt: 401.5 g/mol
InChI Key: MYGWEQOEPFYYSO-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyrimidine ring (4,6-dimethylpyrimidin-2-yl), a pyrazole ring (5-methylpyrazol-3-yl), and a piperazine moiety connected via an ethyl carboxylate group.

Synthesis routes for analogous compounds involve condensation reactions between hydrazine derivatives and carbonyl-containing precursors under reflux conditions in ethanol or acetic acid . For instance, highlights the use of pyrimidine hydrazines and ketones to form pyrazole-pyrimidine hybrids, a strategy likely applicable to the target compound.

Properties

Molecular Formula

C19H27N7O3

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 4-[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H27N7O3/c1-5-29-19(28)25-8-6-24(7-9-25)12-17(27)22-16-11-15(4)23-26(16)18-20-13(2)10-14(3)21-18/h10-11H,5-9,12H2,1-4H3,(H,22,27)

InChI Key

MYGWEQOEPFYYSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC(=NN2C3=NC(=CC(=N3)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several pharmacologically relevant analogs. Key comparisons include:

Pyrazolo[4,3-d]pyrimidinone Derivatives

A compound described in , 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, features a pyrazolo-pyrimidinone core linked to a piperazine sulfonyl group.

  • Structural Differences: The target compound lacks the sulfonyl group and pyrimidinone ring but includes a carboxamide bridge and ethyl carboxylate.
  • Functional Implications : The sulfonyl group in ’s compound may enhance solubility and hydrogen-bonding interactions compared to the target compound’s carboxamide .

Benzoylamino-Linked Pyrazole-Piperazine Derivatives

describes 4-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)benzoylamino]-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide, which integrates a benzoylamino linker between pyrazole and piperazine.

  • Structural Differences: The target compound replaces the benzoylamino group with a pyrimidine-pyrazole-carboxamide moiety.
  • Biological Relevance: Benzoylamino groups are common in kinase inhibitors, suggesting the target compound may exhibit similar binding modes but with altered selectivity due to pyrimidine substitution .

Triazolo-Pyrimidinyl Piperazine Carboxylates

lists analogs such as ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate, which shares the piperazine-ethyl carboxylate backbone.

  • Structural Differences : The triazolo-pyrimidine core in ’s compound contrasts with the pyrazole-pyrimidine system in the target compound.
  • Physicochemical Properties : Chlorophenyl substituents in may increase lipophilicity, whereas the target compound’s dimethylpyrimidine group could improve metabolic stability .

Data Tables for Comparative Analysis

Compound Molecular Formula Key Functional Groups Inferred Solubility Potential Biological Activity
Ethyl 4-[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxylate C₂₀H₂₈N₈O₃ Pyrimidine, pyrazole, carboxamide, ethyl carboxylate Moderate (polar groups) Kinase inhibition, ligand binding
5-[2-Ethoxy-5-(4-methyl-piperazinylsulfonyl)phenyl]pyrazolo[4,3-d]pyrimidin-7-one () C₂₂H₂₉N₇O₅S Pyrazolo-pyrimidinone, sulfonyl, piperazine High (sulfonyl group) PDE inhibition, antiviral
4-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)benzoylamino]pyrazole-3-carboxamide () C₂₂H₃₂N₆O₅S Benzoylamino, pyrazole, sulfonyl Moderate Kinase modulation
Ethyl 4-[2-(4-chlorophenyl)triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate () C₁₉H₂₁ClN₆O₂ Triazolo-pyrimidine, chlorophenyl, ethyl carboxylate Low (chlorophenyl) Anticancer, antimicrobial

Computational and Experimental Insights

  • Similarity Metrics : Computational studies using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) suggest moderate similarity between the target compound and analogs, primarily due to shared piperazine and heterocyclic motifs .

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